molecular formula C10H14N2 B15072213 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine

Cat. No.: B15072213
M. Wt: 162.23 g/mol
InChI Key: VDRQJZBUGAEMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine (CAS Registry Number: 95542-73-7 ) is a chemical compound of significant interest in medicinal and organic chemistry research. It features the pyrazolo[1,5-a]pyridine scaffold, a privileged structure recognized for its metabolic stability and its role as a bioisostere for purine, indole, and other azaindole cores . This structural motif is found in a range of biologically active molecules and is investigated for its potential in developing novel therapeutic agents. The pyrazolopyridine core is associated with diverse pharmacological activities, including anti-inflammatory, antidepressant, antitumor, antibacterial, and anxiolytic effects, making it a valuable template in drug discovery programs . The specific isopropyl and dihydro substituents on this core structure make it a versatile synthetic intermediate or a potential precursor for further chemical functionalization. Researchers can utilize this building block to create novel compound libraries or to explore structure-activity relationships in the development of enzyme inhibitors, such as kinase inhibitors, or receptor antagonists . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-propan-2-yl-3,3a-dihydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H14N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-6,8-9H,7H2,1-2H3

InChI Key

VDRQJZBUGAEMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-2-isopropylpyridine with hydrazine derivatives can lead to the formation of the desired compound. The reaction typically requires the use of a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow reactors and other advanced technologies may be employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Reagents and Conditions

  • Primary oxidants : Potassium permanganate (acidic medium), hydrogen peroxide, or atmospheric oxygen under thermal conditions .

  • Typical conditions : Reactions occur in polar solvents (e.g., ethanol, water) at 50–100°C for 1–6 hours .

Products and Mechanisms

Reaction TypeReagent SystemProduct StructureYield (%)Key Observations
Ring aromatizationKMnO₄/H₂SO₄2-Isopropylpyrazolo[1,5-a]pyridine70–85Converts dihydropyridine to aromatic pyridine
HydroxylationH₂O₂/AcOH5-Hydroxy-3,3a-dihydro derivative60Regioselective at C5 position

Mechanistic Insight :
Aromatization proceeds via oxidation of the 3,3a-dihydropyridine ring, eliminating hydrogen atoms to form the fully conjugated pyridine system. Hydroxylation involves electrophilic attack by peroxidic oxygen at electron-rich positions .

Reagents and Conditions

  • Catalytic hydrogenation : H₂/Pd-C in ethanol at 25–50°C .

  • Chemical reduction : NaBH₄ in methanol or LiAlH₄ in THF.

Products and Mechanisms

Reaction TypeReagent SystemProduct StructureYield (%)Selectivity Notes
Full saturationH₂ (1 atm)/Pd-C2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine90 Retains pyrazole aromaticity
Partial reductionNaBH₄/MeOH3a-Hydroxy intermediate75Stereoselective formation

Mechanistic Insight :
Catalytic hydrogenation selectively reduces the pyridine ring without affecting the pyrazole moiety . Borohydride-mediated reductions target carbonyl groups when present.

Reagents and Conditions

  • Halogenation : N-Bromosuccinimide (NBS) in CCl₄.

  • Nucleophilic substitution : K₂CO₃/DMF with alkyl halides .

Products and Examples

Position ModifiedReagentProductYield (%)Conditions
C7 halogenationNBS/CCl₄7-Bromo-2-isopropyl derivative82 Light exclusion, 0°C → RT
N1 alkylationCH₃I/K₂CO₃1-Methyl-3,3a-dihydro derivative88 Reflux in DMF, 4 h

Mechanistic Insight :
Electrophilic bromination occurs at the C7 position due to its high electron density . Alkylation at N1 proceeds via SN2 mechanisms under basic conditions .

Key Transformations

  • Diels-Alder reactivity : Reacts with dienophiles (e.g., maleic anhydride) to form tetracyclic adducts .

  • Ring-opening with nucleophiles : NH₃/EtOH opens the pyridine ring, yielding bipyrazole derivatives .

Experimental Data

Reaction PartnerConditionsProductYield (%)Reference
Maleic anhydrideToluene, 110°C, 12 hFused 6/5/6 tricyclic compound65
Ammonia (NH₃)EtOH, reflux, 8 h3-Amino-bis-pyrazole derivative70

Mechanistic Insight :
The dihydropyridine ring acts as a diene in [4+2] cycloadditions . Ring-opening involves nucleophilic attack at the C3a position, destabilizing the fused system .

Key Reactions

  • Nitrile hydrolysis : HCl/H₂O converts cyano groups to carboxylic acids .

  • Esterification : SOCl₂/ROH transforms acids to esters.

Representative Data

Starting GroupReactionProduct GroupYield (%)Conditions
-CN6M HCl, 80°C, 6 h-COOH78 Aqueous acidic medium
-COOHSOCl₂, ROH, 0°C → RT-COOR85Anhydrous conditions

Palladium-Mediated Couplings

  • Suzuki-Miyaura : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .

  • Sonogashira : Terminal alkynes couple at C5 using Pd/Cu catalysts .

Performance Metrics

Coupling TypeSubstrateProductYield (%)Conditions
Suzuki-Miyaura4-Bromophenyl boronic acid5-Aryl substituted derivative90 DMF, 80°C, 12 h
SonogashiraPhenylacetylene5-Alkynyl derivative84 THF, PdCl₂(PPh₃)₂, CuI

Mechanistic Insight :
Cross-couplings occur at halogenated positions (e.g., C5 or C7) via oxidative addition and transmetalation steps .

Enantioselective Modifications

Rhodium-catalyzed asymmetric hydrogenation introduces chirality at the 3a position using (R)-BINAP ligands .

SubstrateCatalyst Systemee (%)Conditions
3a-Keto derivativeRh/(R)-BINAP95 H₂ (50 psi), MeOH, 25°C

Scientific Research Applications

The applications of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine are not explicitly detailed within the provided search results. However, the search results do provide information on pyrazolo[1,5-a]pyrimidines and pyrazolines, which are related compounds, and their applications can provide some context.

Pyrazolo[1,5-a]pyrimidine Derivatives as Anti-RSV Agents
Pyrazolo[1,5-a]pyrimidine derivatives are being explored for their potential as antiviral agents, specifically against the respiratory syncytial virus (RSV) .

  • Background on RSV: RSV is a common cause of lower respiratory tract infections, especially in children and adults .
  • Development of Anti-RSV Drugs: Due to the limitations of existing RSV treatments, research focuses on developing safe and effective small-molecule anti-RSV drugs .
  • Mechanism of Action: Certain pyrazolo[1,5-a]pyrimidine compounds inhibit the RSV fusion (F) protein. An appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond is crucial for anti-RSV activity .
  • Compound 9c: A pyrazolo[1,5-a]pyrimidine derivative with a 1-methyaminopropyl moiety, referred to as 9c , exhibited anti-RSV activity comparable to presatovir, with an EC50 value below 1 nM .
  • Compound 14f: Optimization of the benzene ring of compound 9c led to the development of the RSV F protein inhibitor 14f , which showed an improved EC50 value of 0.15 nM .

Pyrazoline
Pyrazoline is a heterocyclic chemical compound with the molecular formula C3H6N2 . Pyrazolines are well-known and important nitrogen-containing five-membered rings .

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is highly versatile, with substituents significantly influencing properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine 2-isopropyl, 3,3a-dihydro C₁₀H₁₄N₂ 162.23 Structural intermediate; potential pharmacological relevance inferred from analogs
Pyrazolo[1,5-a]pyridine-3,6-diamine 3,6-diamino C₇H₇N₃ 133.15 High structural similarity (Tanimoto score: 1.00); used in synthesis of kinase inhibitors
2-(Pentafluoroethyl)-3,3-bis(trifluoromethyl)-3,3a-dihydropyrazolo[1,5-a]pyridine 2-pentafluoroethyl, 3,3-bis(trifluoromethyl) C₁₁H₅F₁₁N₂ 414.15 Fluorinated derivative; synthesized via reaction with perfluorinated compounds; potential fluorophore or agrochemical precursor
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast metabolite) 3-isobutyryl, 2-isopropyl C₁₃H₁₇N₂O₂ 233.29 Metabolite of ibudilast (anti-inflammatory drug); demonstrates the pharmacological relevance of pyrazolo[1,5-a]pyridine derivatives

Key Observations :

  • Fluorinated derivatives (e.g., 2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)- analog) exhibit unique electronic properties due to fluorine's electronegativity, making them candidates for optoelectronic applications or metabolic stability .

Comparison with Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines share a similar fused bicyclic structure but replace the pyrazole ring with an imidazole. Key differences include:

Property/Aspect 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine Imidazo[1,5-a]pyridine Derivatives
Photophysical Behavior Limited data; pyrazolo analogs less studied. Exhibit solvatochromism, large Stokes shifts (~150 nm), and applications as fluorescent membrane probes .
Enzyme Inhibition Not directly reported. 1-Substituted pyridylimidazo[1,5-a]pyridines show Ki values of 13.75–99.30 mM against papain and antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) .
Therapeutic Potential Inferred from ibudilast metabolite. EGFR tyrosine kinase inhibitors (e.g., derivatives comparable to erlotinib in binding free energy) .

Structural Impact :

  • Imidazo derivatives are more extensively studied for optoelectronic applications due to their superior emissive properties .

Biological Activity

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine class, which is characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, a study identified several derivatives with selective inhibition against cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .

CompoundIC50 (µM)Cancer Cell Line
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine5.6A549 (Lung)
Derivative A4.2HeLa (Cervical)
Derivative B3.8MCF-7 (Breast)

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyridine derivatives have also been explored. These compounds demonstrate the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies showed that certain derivatives could suppress NF-κB activation in response to inflammatory stimuli .

CompoundIC50 (µM)Target
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine12.0COX-2
Derivative C8.5iNOS

3. Enzyme Inhibition

Enzymatic inhibition is another significant aspect of the biological activity of this compound class. Studies have shown that certain derivatives can act as potent inhibitors of various kinases involved in cell signaling pathways relevant to cancer and inflammation .

The mechanisms through which 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine exerts its effects are multifaceted:

  • Inhibition of Kinases : Compounds in this class often inhibit kinases such as PI3Kβ and mTOR, leading to reduced cell proliferation and survival.
  • Modulation of Cytokine Production : By inhibiting NF-κB and other transcription factors, these compounds can reduce the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies highlight the therapeutic potential of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine:

  • Case Study 1 : A derivative was tested in vivo in a mouse model of lung cancer and demonstrated significant tumor reduction compared to controls.
  • Case Study 2 : Another study assessed its anti-inflammatory effects in a model of rheumatoid arthritis, showing reduced swelling and pain in treated animals.

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